Cas no 1797713-71-3 (N-(2-(thiophen-3-yl)benzyl)-1H-indole-5-carboxamide)

N-(2-(thiophen-3-yl)benzyl)-1H-indole-5-carboxamide structure
1797713-71-3 structure
Product name:N-(2-(thiophen-3-yl)benzyl)-1H-indole-5-carboxamide
CAS No:1797713-71-3
MF:C20H16N2OS
Molecular Weight:332.418843269348
CID:6585172
PubChem ID:71809956

N-(2-(thiophen-3-yl)benzyl)-1H-indole-5-carboxamide 化学的及び物理的性質

名前と識別子

    • AKOS024566780
    • N-{[2-(THIOPHEN-3-YL)PHENYL]METHYL}-1H-INDOLE-5-CARBOXAMIDE
    • N-[(2-thiophen-3-ylphenyl)methyl]-1H-indole-5-carboxamide
    • F6445-6765
    • N-(2-(thiophen-3-yl)benzyl)-1H-indole-5-carboxamide
    • 1797713-71-3
    • インチ: 1S/C20H16N2OS/c23-20(15-5-6-19-14(11-15)7-9-21-19)22-12-16-3-1-2-4-18(16)17-8-10-24-13-17/h1-11,13,21H,12H2,(H,22,23)
    • InChIKey: FAHNGJXAPZUBGN-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C1=CC=CC=C1CNC(C1C=CC2=C(C=CN2)C=1)=O

計算された属性

  • 精确分子量: 332.09833431g/mol
  • 同位素质量: 332.09833431g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 443
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.1
  • トポロジー分子極性表面積: 73.1Ų

N-(2-(thiophen-3-yl)benzyl)-1H-indole-5-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6445-6765-5μmol
N-{[2-(thiophen-3-yl)phenyl]methyl}-1H-indole-5-carboxamide
1797713-71-3 90%+
5μl
$63.0 2023-05-20
Life Chemicals
F6445-6765-25mg
N-{[2-(thiophen-3-yl)phenyl]methyl}-1H-indole-5-carboxamide
1797713-71-3 90%+
25mg
$109.0 2023-05-20
Life Chemicals
F6445-6765-30mg
N-{[2-(thiophen-3-yl)phenyl]methyl}-1H-indole-5-carboxamide
1797713-71-3 90%+
30mg
$119.0 2023-05-20
Life Chemicals
F6445-6765-20μmol
N-{[2-(thiophen-3-yl)phenyl]methyl}-1H-indole-5-carboxamide
1797713-71-3 90%+
20μl
$79.0 2023-05-20
Life Chemicals
F6445-6765-20mg
N-{[2-(thiophen-3-yl)phenyl]methyl}-1H-indole-5-carboxamide
1797713-71-3 90%+
20mg
$99.0 2023-05-20
Life Chemicals
F6445-6765-100mg
N-{[2-(thiophen-3-yl)phenyl]methyl}-1H-indole-5-carboxamide
1797713-71-3 90%+
100mg
$248.0 2023-05-20
Life Chemicals
F6445-6765-10μmol
N-{[2-(thiophen-3-yl)phenyl]methyl}-1H-indole-5-carboxamide
1797713-71-3 90%+
10μl
$69.0 2023-05-20
Life Chemicals
F6445-6765-3mg
N-{[2-(thiophen-3-yl)phenyl]methyl}-1H-indole-5-carboxamide
1797713-71-3 90%+
3mg
$63.0 2023-05-20
Life Chemicals
F6445-6765-15mg
N-{[2-(thiophen-3-yl)phenyl]methyl}-1H-indole-5-carboxamide
1797713-71-3 90%+
15mg
$89.0 2023-05-20
Life Chemicals
F6445-6765-2mg
N-{[2-(thiophen-3-yl)phenyl]methyl}-1H-indole-5-carboxamide
1797713-71-3 90%+
2mg
$59.0 2023-05-20

N-(2-(thiophen-3-yl)benzyl)-1H-indole-5-carboxamide 関連文献

N-(2-(thiophen-3-yl)benzyl)-1H-indole-5-carboxamideに関する追加情報

Professional Introduction to N-(2-(thiophen-3-yl)benzyl-1H-indole-5-carboxamide

N-(2-(thiophen-3-yl)benzyl-1H-indole-5-carboxamide

CAS no. 1797713-71-3 is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, combines a thiophen-3-yl moiety with a benzyl group, linked to an indole core via a carboxamide bond. Such structural features not only contribute to its unique chemical properties but also open up diverse possibilities for its application in drug discovery and development.

The indole scaffold is a prominent motif in natural products and pharmaceuticals, renowned for its biological activity and versatility. It is a core structural element in numerous bioactive molecules, including those with antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a thiophen-3-yl group into the benzyl-substituted indole framework introduces additional pharmacological potential, as thiophenes are known for their role in modulating various biological pathways.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. The combination of indole and thiophene derivatives has been particularly explored due to their demonstrated efficacy in targeting specific disease pathways. N-(2-(thiophen-3-yl)benzyl-1H-indole-5-carboxamide

finds itself at the intersection of these efforts, offering a promising candidate for further investigation.

The benzyl group in this compound serves as a versatile handle for further chemical modifications, enabling the synthesis of analogues with tailored properties. This flexibility is crucial in medicinal chemistry, where subtle changes in molecular structure can significantly impact biological activity. The carboxamide linkage not only provides stability to the molecule but also allows for interactions with biological targets such as enzymes and receptors.

Recent studies have highlighted the potential of indole derivatives in addressing neurological disorders. The indole core is particularly relevant in this context, as it is a key component of molecules that modulate neurotransmitter systems. The presence of the thiophen-3-yl group may enhance these effects by influencing receptor binding affinity or by modulating downstream signaling pathways.

In addition to its potential applications in neurology, N-(2-(thiophen-3-yl)benzyl-1H-indole-5-carboxamide has shown promise in other therapeutic areas. For instance, preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes implicated in inflammation and oxidative stress. These effects are particularly relevant in the development of treatments for chronic inflammatory diseases and neurodegenerative conditions.

The synthesis of this compound involves multi-step organic reactions that showcase the expertise required in pharmaceutical chemistry. Key steps include the formation of the indole ring system, followed by functionalization with the thiophen-3-yl and benzyl groups. The final step involves introducing the carboxamide moiety, which requires precise control to ensure high yield and purity.

The use of advanced synthetic techniques has enabled researchers to optimize the production process for N-(2-(thiophen-3-yl)benzyl-1H-indole-5-carboxamide). These techniques include catalytic methods that minimize waste and improve efficiency, as well as modern purification strategies that enhance product quality. Such advancements are critical for ensuring that pharmaceutical compounds meet stringent regulatory standards before they can be used in clinical trials.

Evaluation of N-(2-(thiophen-3-yl)benzyl-1H-indole-5-carboxamide has been conducted both in vitro and in vivo. In vitro studies have focused on assessing its interactions with target enzymes and receptors, while in vivo models have been employed to evaluate its pharmacokinetic properties and potential side effects. These studies provide valuable insights into its therapeutic potential and help guide further development efforts.

The compound's molecular structure also makes it an attractive candidate for computational studies aimed at understanding its mechanism of action. Techniques such as molecular docking and computational modeling can predict how N-(2-(thiophen-3-yl)

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